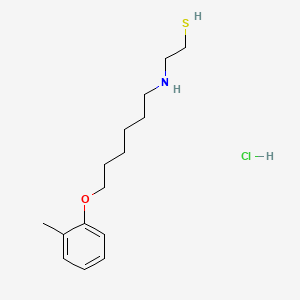
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an imidazolidine-2,4-dione core. This compound has been studied for its anticonvulsant and antinociceptive activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of epilepsy and neuropathic pain.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound’s ability to interact with these molecular targets makes it a promising candidate for further drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)-5-phenylimidazolidine-2,4-dione: Similar in structure but with the chlorine atom in a different position on the aromatic ring.
3-(2-Chlorophenyl)-5-phenylpyrrolidine-2,5-dione: A related compound with a pyrrolidine ring instead of an imidazolidine ring.
Uniqueness
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
51095-25-1 |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-8-4-5-9-12(11)18-14(19)13(17-15(18)20)10-6-2-1-3-7-10/h1-9,13H,(H,17,20) |
Clé InChI |
MLWWYKAPXKQHCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


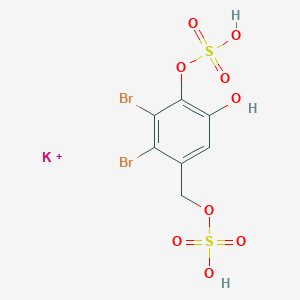
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
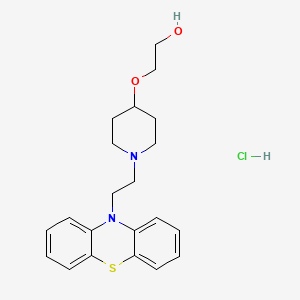

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

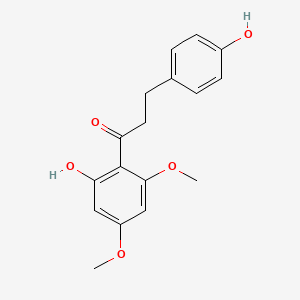
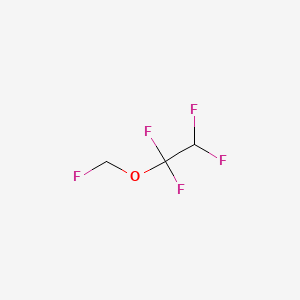
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)


